Stereoisomer Potency Differential in TxA2 Receptor Binding
L-657926 exhibits pronounced stereochemical dependence in TxA2 receptor binding. The (-)-enantiomer (9-chlorobenzyl-6-fluoro-1,2,3,4-tetrahydrocarbazol-1-yl acetic acid) binds with sub-nanomolar affinity, whereas the (+)-enantiomer is approximately 460-fold less potent. This stereoselectivity is essential for experimental design and distinguishes L-657926 from non-stereochemically characterized TP antagonists.
| Evidence Dimension | TxA2 receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | (-)-L-657926: IC50 = 0.27 ± 0.04 nM; (+)-L-657926: IC50 = 124 ± 0 nM |
| Comparator Or Baseline | Stereoisomeric comparison within the same compound designation |
| Quantified Difference | 459-fold difference in potency (124 nM / 0.27 nM) |
| Conditions | Competitive displacement of [125I]BOP from rat glomerular membranes |
Why This Matters
Procurement of L-657926 with verified stereochemical composition is essential, as isomer ratio variability will directly impact experimental potency and reproducibility.
